molecular formula C16H23FN2O2 B5436155 3-(4-fluorophenyl)-N-[3-(4-morpholinyl)propyl]propanamide

3-(4-fluorophenyl)-N-[3-(4-morpholinyl)propyl]propanamide

Cat. No. B5436155
M. Wt: 294.36 g/mol
InChI Key: ODTWRQBKOWDBBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-fluorophenyl)-N-[3-(4-morpholinyl)propyl]propanamide, also known as FPPP, is a synthetic compound that belongs to the class of amides. It is a research chemical that is used in scientific studies to investigate its biochemical and physiological effects. FPPP is a potent inhibitor of the dopamine transporter, which plays a crucial role in the regulation of dopamine levels in the brain.

Mechanism of Action

3-(4-fluorophenyl)-N-[3-(4-morpholinyl)propyl]propanamide acts as a competitive inhibitor of the dopamine transporter, which prevents the reuptake of dopamine from the synaptic cleft. This leads to an increase in dopamine levels in the brain, which can have various effects on behavior and cognition. This compound also has affinity for other neurotransmitter transporters such as the serotonin transporter and the norepinephrine transporter, which can contribute to its overall effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are primarily related to its effects on the dopamine transporter. The increase in dopamine levels in the brain can lead to various effects on behavior and cognition, such as increased locomotor activity, stereotypy, and reward-seeking behavior. This compound has also been shown to have anxiolytic and antidepressant-like effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(4-fluorophenyl)-N-[3-(4-morpholinyl)propyl]propanamide in lab experiments is its potency as a dopamine transporter inhibitor. This allows for the investigation of the effects of dopamine on behavior and cognition at lower doses than other dopamine transporter inhibitors. However, one limitation of using this compound is its potential for abuse and dependence, which can limit its use in certain studies.

Future Directions

There are several future directions for the investigation of 3-(4-fluorophenyl)-N-[3-(4-morpholinyl)propyl]propanamide. One direction is the investigation of its effects on other neurotransmitter systems, such as the glutamate and GABA systems. Another direction is the investigation of its effects on different brain regions, such as the prefrontal cortex and the hippocampus. Additionally, the development of more selective dopamine transporter inhibitors could provide further insights into the role of dopamine in behavior and cognition.

Synthesis Methods

The synthesis of 3-(4-fluorophenyl)-N-[3-(4-morpholinyl)propyl]propanamide involves the reaction of 4-fluoroacetophenone with 3-(4-morpholinyl)propylamine in the presence of a catalyst. The resulting product is then treated with propanoyl chloride to obtain this compound. The purity of the compound can be determined by analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.

Scientific Research Applications

3-(4-fluorophenyl)-N-[3-(4-morpholinyl)propyl]propanamide is primarily used in scientific studies to investigate its effects on the dopamine transporter. The dopamine transporter is a protein that is responsible for the reuptake of dopamine from the synaptic cleft, which is crucial for the regulation of dopamine levels in the brain. This compound is a potent inhibitor of the dopamine transporter, which can lead to an increase in dopamine levels in the brain. This increase in dopamine levels can have various effects on behavior and cognition, which can be studied using animal models.

properties

IUPAC Name

3-(4-fluorophenyl)-N-(3-morpholin-4-ylpropyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FN2O2/c17-15-5-2-14(3-6-15)4-7-16(20)18-8-1-9-19-10-12-21-13-11-19/h2-3,5-6H,1,4,7-13H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODTWRQBKOWDBBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC(=O)CCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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